Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 88398-81-6 . It has a molecular weight of 233.25 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of synthesis involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .Molecular Structure Analysis
The molecular structure of Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Physical And Chemical Properties Analysis
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate appears as a white to cream or pale yellow solid . It has a melting point range of 140–150°C .Scientific Research Applications
Structural and Spectral Investigations
- Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate and its derivatives have been studied for their structural and spectral properties. A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related derivative, investigated its crystal structure and spectral characteristics using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. Theoretical studies using density functional theory (DFT) were also conducted to understand the electronic transitions within the molecule (Viveka et al., 2016).
Herbicide Degradation and Translocation in Soil
- Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is used as a rice herbicide and has been studied for its degradation and translocation in soil. A study on pyrazosulfuron-ethyl, a related compound, found that it does not significantly translocate to rice plants and degrades relatively faster in rice-planted soil compared to unplanted soil. The degradation followed first-order kinetics with different half-lives in planted and unplanted soils (Singh & Singh, 2011).
Corrosion Inhibition
- Derivatives of ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate have been explored as corrosion inhibitors. For instance, pyranpyrazole derivatives have shown effectiveness as corrosion inhibitors for mild steel, important for industrial applications like pickling processes. These inhibitors demonstrated high efficiency and their interaction with metal surfaces was analyzed using techniques such as SEM and AFM (Dohare et al., 2017).
Synthesis and Characterization
- The compound has been a focus in synthetic chemistry for the preparation of various derivatives. Studies have been conducted on the synthesis and characterization of related compounds, including their crystal structures and potential biological activities. For example, ethyl 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters have been synthesized as precursors for other chemically active agents (Beck et al., 1988).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-methyl-5-sulfamoylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDLJCWXRUNUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538357 | |
Record name | Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | |
CAS RN |
88398-81-6 | |
Record name | Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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